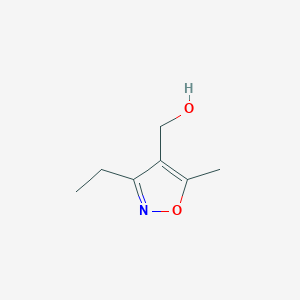
N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine
Descripción general
Descripción
“N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine” is a derivative of 1,2,4-triazole . Triazole derivatives are important active pharmaceutical scaffolds that can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The yield and melting point (M.P.) of the synthesized compounds can vary .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .Chemical Reactions Analysis
The chemical reactions of “this compound” involve various functional groups. The 1H NMR spectrum shows singlet peaks assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include thermal stability, density, and optimal oxygen balance . The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A guanidine derivative, specifically N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide, was synthesized and analyzed using NMR, infrared spectroscopy, and elemental analysis (Balewski & Kornicka, 2021).
- Research on the protonation of polysubstituted 1,2,4-triazole, including structural studies of a hexabromotellurate salt derived from triazole compounds, was conducted (Fizer et al., 2021).
Novel Synthetic Approaches
- An innovative synthesis of a series of 1,3,5-trisubstituted-1,2,4-triazoles was reported, highlighting the cycloaddition reaction of C-phenyl-aminocarbonyl-N-arylnitrilimines with guanidine derivatives (Dalloul, 2014).
- A microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was developed, offering a novel approach for the preparation of these compounds (Tan, Lim, & Dolzhenko, 2017).
Chemical Reactions and Transformations
- The reaction between aminoguanidine and succinic acid under specific conditions, leading to various guanidine derivatives, was studied, revealing insights into reaction mechanisms and product formation (Chernyshev, Chernysheva, & Starikova, 2010).
- An unexpected reaction direction was discovered in the study of 6-amino-substituted 4-hydrazino-1,3,5-triazin-2(1H)-ones with formic acid, leading to the formation of N-substituted (4H-1,2,4-triazol-3-yl)guanidines (Bakharev et al., 2015).
Molecular and Structural Characterization
- Structural and synthesis studies on 3-methyl-1H-1,2,4-triazole-5-amine acetate and related compounds provided insights into their molecular configurations and potential tautomeric conformations (Almeida et al., 2022).
- Research on guanidine-catalyzed asymmetric trimethylsilylcyanation of carbonyl compounds explored the use of modified guanidines as base catalysts, revealing their enantioselective potential (Kitani et al., 2005).
Direcciones Futuras
The future directions for “N-(3-phenyl-1H-1,2,4-triazol-5-yl)guanidine” and its derivatives include the discovery and development of more effective and potent anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-triazole structure have been associated with numerous biomedical applications , such as antibacterial activity , antifungal , anticancer , antioxidant activity, and anticonvulsant effects .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds with a similar 1,2,4-triazole structure have been associated with numerous biological properties such as antimicrobial , anti-inflammatory , and antifungal activities.
Result of Action
Compounds with a similar 1,2,4-triazole structure have demonstrated weak to high cytotoxic activities against different tumor cell lines .
Propiedades
IUPAC Name |
2-(5-phenyl-1H-1,2,4-triazol-3-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6/c10-8(11)13-9-12-7(14-15-9)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDGVQATWPQPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile](/img/structure/B6612489.png)
![3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane](/img/structure/B6612491.png)


![2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetic acid](/img/structure/B6612513.png)
![4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol](/img/structure/B6612518.png)
![3-{6-[(4-hydroxycyclohexyl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoic acid](/img/structure/B6612525.png)
